molecular formula C19H20ClNO4 B1379889 Bezafibrate D6 (dimethyl D6) CAS No. 1219802-74-0

Bezafibrate D6 (dimethyl D6)

Numéro de catalogue B1379889
Numéro CAS: 1219802-74-0
Poids moléculaire: 367.9 g/mol
Clé InChI: IIBYAHWJQTYFKB-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bezafibrate D6 (dimethyl D6) is a stable isotope-labelled form of Bezafibrate . It is used as a reference material in pharmaceutical toxicology . Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides .


Molecular Structure Analysis

The molecular formula of Bezafibrate D6 (dimethyl D6) is C19 2H6 H14 Cl N O4 . Its molecular weight is 367.86 .

Applications De Recherche Scientifique

Comprehensive Analysis of Bezafibrate-d6 Applications in Scientific Research

Bezafibrate-d6, also known as Bezafibrate D6 (dimethyl D6), is a deuterium-labeled analog of Bezafibrate. It is primarily used in scientific research to study the drug’s metabolism, distribution, and pharmacokinetic properties. Below is a detailed analysis of the unique applications of Bezafibrate-d6 in various fields of scientific research.

Diabetes Mellitus Type 2 Management: Bezafibrate-d6 is used to investigate the effects of Bezafibrate on glucose metabolism. Studies have shown that Bezafibrate can improve insulin sensitivity and metabolic flexibility in diabetic models . By using Bezafibrate-d6, researchers can trace and understand the drug’s impact on gene expression related to inflammatory processes and insulin target gene transcripts .

Type 1 Diabetes Research: In type 1 diabetes research, Bezafibrate-d6 helps in studying the potential benefits of Bezafibrate on hyperglycemia and glucose tolerance. The compound aids in exploring how Bezafibrate may suppress hepatic inflammatory pathways and enhance mitochondrial mass and function in the liver .

Dyslipidemia and Lipid Metabolism: Bezafibrate-d6 is instrumental in researching the drug’s role in treating dyslipidemia. It is used to analyze how Bezafibrate, as a pan-PPAR agonist, affects lipid levels by activating peroxisome proliferator-activated receptors . This research can lead to better understanding and treatment of lipid disorders.

Obesity-Related Metabolic Disorders: The compound is also used to study the effects of Bezafibrate on obesity-related metabolic disorders. Researchers use Bezafibrate-d6 to observe changes in mRNA levels of adipocyte markers and to compare them with the effects of leptin treatment .

Pharmacokinetics and Drug Metabolism: Bezafibrate-d6 serves as a tracer to study the pharmacokinetics of Bezafibrate. It allows researchers to monitor the absorption, distribution, metabolism, and excretion (ADME) of the drug, providing insights into its metabolic pathways and potential interactions with other substances.

Development of Antidiabetic Medications: Research using Bezafibrate-d6 can contribute to the development of new antidiabetic medications. By understanding Bezafibrate’s mechanism of action and its impact on PPARs, scientists can design drugs that target similar pathways to treat diabetes more effectively .

Mitochondrial Function and Energy Metabolism: Bezafibrate-d6 is used to explore Bezafibrate’s role in enhancing mitochondrial function and energy metabolism. This research is crucial for understanding how the drug can improve metabolic conditions and potentially treat metabolic syndromes .

Inflammatory Pathways and Hepatic Health: Lastly, Bezafibrate-d6 helps in examining the drug’s ability to modulate inflammatory pathways in the liver. This is particularly important for conditions where inflammation plays a key role in disease progression, such as non-alcoholic fatty liver disease (NAFLD) and steatohepatitis .

Mécanisme D'action

Target of Action

Bezafibrate-d6, also known as Bezafibrate D6 (dimethyl D6), is a lipid-lowering fibrate that primarily targets Peroxisome Proliferator-Activated Receptors (PPARs). It is an agonist of PPARs, with EC50s of 50 μM, 60 μM, 20 μM for human PPARα, PPARγ and PPARδ . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

Bezafibrate-d6 interacts with its targets, the PPARs, and induces changes in the expression of genes. It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. Certain other investigations have also suggested that the substance might also elicit some effects on ppar-gamma and ppar-delta too . This interaction results in the lowering of cholesterol and triglycerides, decreasing low-density lipoproteins (LDL), and increasing high-density lipoproteins (HDL) .

Biochemical Pathways

Bezafibrate-d6 affects several biochemical pathways. It lowers elevated blood lipids (triglycerides and cholesterol). Elevated VLDL and LDL are reduced by treatment with bezafibrate, while HDL levels are increased . It has been reported to have biochemical efficacy for patients with primary biliary cirrhosis (PBC) refractory to ursodeoxycholic acid (UDCA) .

Pharmacokinetics

The pharmacokinetics of Bezafibrate-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is known that the elimination of bezafibrate is reduced in patients with renal insufficiency and dosage adjustments are necessary to prevent drug accumulation and toxic effects .

Result of Action

The molecular and cellular effects of Bezafibrate-d6’s action include the lowering of cholesterol and triglycerides, decreasing LDL, and increasing HDL . It has been shown to significantly decrease the prevalence of small, dense LDL particles, remnants, induce atherosclerotic plaque regression in the thoracic and abdominal aorta, and improve endothelial function .

Propriétés

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bezafibrate D6 (dimethyl D6)
Reactant of Route 2
Reactant of Route 2
Bezafibrate D6 (dimethyl D6)
Reactant of Route 3
Bezafibrate D6 (dimethyl D6)
Reactant of Route 4
Reactant of Route 4
Bezafibrate D6 (dimethyl D6)
Reactant of Route 5
Bezafibrate D6 (dimethyl D6)
Reactant of Route 6
Bezafibrate D6 (dimethyl D6)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.